Amphotericin B deuterated
Description
Theoretical Framework of Deuterium (B1214612) Labeling in Pharmaceutical Science Research
Isotopic labeling is a fundamental technique in pharmaceutical research, providing detailed insights into the behavior of drugs within biological systems. musechem.com This method involves the incorporation of stable or radioactive isotopes into drug molecules to trace their absorption, distribution, metabolism, and excretion (ADME) profiles. musechem.com Among stable isotopes, deuterium (²H) has emerged as a particularly valuable tool. musechem.com
The core principle behind deuterium labeling lies in the "kinetic isotope effect." Deuterium is chemically similar to hydrogen but possesses a greater mass, which leads to a lower vibrational frequency in chemical bonds. musechem.com This seemingly subtle difference has profound consequences. The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes responsible for a significant portion of drug metabolism. researchgate.net This enhanced stability can slow down a drug's metabolism, potentially leading to an increased half-life and improved pharmacokinetic properties. musechem.comresearchgate.net
Beyond altering metabolic rates, deuterium labeling serves as a crucial tool in various analytical techniques. In mass spectrometry, deuterated compounds are often used as internal standards for precise quantification of the non-deuterated drug in complex biological samples. musechem.com In nuclear magnetic resonance (NMR) spectroscopy, the unique properties of deuterium allow for the elucidation of molecular structures and dynamics. isowater.com This makes deuterium-labeled compounds indispensable for a wide range of applications in drug discovery and development, from mechanistic studies to the optimization of drug candidates. researchgate.net
Rationale for Deuteration of Amphotericin B for Mechanistic and Preclinical Investigations
Amphotericin B (AmB) is a powerful polyene macrolide antibiotic used to treat severe systemic fungal infections. wikipedia.orgmdpi.com Its primary mechanism of action involves binding to ergosterol (B1671047), a key component of fungal cell membranes, leading to the formation of pores that disrupt ion balance and cause cell death. wikipedia.org However, its use is often limited by significant toxicity, which is thought to stem from its interaction with cholesterol in human cell membranes. wikipedia.orgmdpi.com
The rationale for deuterating Amphotericin B is multifaceted and primarily aimed at elucidating its complex mechanism of action and exploring potential improvements to its therapeutic profile.
Key Research Objectives for Deuterated Amphotericin B:
Mechanistic Elucidation: Deuterium labeling is instrumental in sophisticated biophysical studies, particularly solid-state NMR and neutron scattering experiments, to probe the precise interactions of AmB within lipid bilayers. nih.govnih.govnih.gov By selectively deuterating parts of the AmB molecule or the lipids and sterols in the membrane, researchers can gain unprecedented insight into:
The orientation and dynamics of AmB within the membrane. nih.gov
The nature of the interaction between AmB and ergosterol versus cholesterol. nih.govpnas.org
The structural changes that occur in the membrane upon AmB insertion. nih.govnih.gov
Metabolic Stability: While AmB is primarily eliminated unchanged, understanding its disposition and potential minor metabolic pathways is crucial. frontiersin.org Deuteration at sites susceptible to oxidation could potentially slow any metabolic degradation, although this is a less prominent research driver for AmB compared to other drugs, given that no major metabolites have been described. frontiersin.org
Preclinical Investigations: Deuterated AmB analogs serve as critical tools in preclinical studies. For instance, a methyl-d3 amide derivative of AmB was synthesized to investigate its orientation and dynamics in lipid bilayers using deuterium NMR. nih.gov These studies provide foundational knowledge that could inform the design of new AmB analogs with improved selectivity and reduced toxicity.
Historical Context and Evolution of Research on Amphotericin B Analogs with Isotopic Modifications
Research into Amphotericin B began shortly after its discovery in 1955 from Streptomyces nodosus. wikipedia.orgresearchgate.net For many years, the focus was on understanding its fundamental antifungal properties and on developing less toxic formulations, such as lipid-based delivery systems. wikipedia.orgmdpi.com
The exploration of isotopically modified AmB analogs is a more recent development, driven by advances in synthetic chemistry and analytical techniques like solid-state NMR and neutron scattering. Early work on AmB derivatives focused on chemical modifications to the mycosamine (B1206536) sugar, the polyene backbone, or the carboxyl group to create semi-synthetic analogs with potentially improved properties. jst.go.jpresearchgate.net
The turn of the 21st century saw the emergence of studies utilizing deuterated AmB derivatives to probe its biophysical interactions. A notable study in 2000 involved the synthesis of a methyl-d3 amide derivative of Amphotericin B to study its alignment and movement within lipid bilayers using deuterium NMR. nih.gov This research provided direct evidence for the orientation of the drug within the membrane.
Subsequent research has continued to leverage deuterium labeling to refine the understanding of AmB's mechanism. Neutron scattering studies, which require the use of perdeuterated lipids and/or sterols, have been pivotal in demonstrating that AmB extracts ergosterol from fungal membrane models but not cholesterol from mammalian membrane models. nih.govnih.govresearchgate.net These experiments provide a clear molecular basis for the drug's selective antifungal activity.
Properties
Molecular Formula |
C₄₇H₇₃NO₁₇ for deuterated |
|---|---|
Molecular Weight |
924.08 |
Synonyms |
Abelcet; Abelecet; AmBisome; Ampho-Moronal; Amphocin; Amphozone; Apothecon; Fungilin; Fungizona; Fungizone; Halizon; LNS-AmB; NS 718; NSC 527017; 25 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Amphotericin B Deuterated
Approaches to Deuterium (B1214612) Incorporation within the Polyene Macrolide Structure
The introduction of deuterium into the Amphotericin B molecule can be achieved through several distinct strategies, each offering unique advantages and challenges regarding the position and extent of labeling.
Direct Deuterium Exchange Methods
Direct exchange methods offer a straightforward approach to deuterium labeling, often involving the exposure of the parent molecule to a deuterium source like D₂O. acs.org This technique is particularly effective for exchanging protons on heteroatoms (like hydroxyl and amine groups) and, to a lesser extent, acidic C-H protons. While this method is relatively simple, it typically results in non-specific labeling and may not be suitable for introducing deuterium at specific, non-labile positions within the carbon skeleton. The efficiency of the exchange can be influenced by factors such as pH, temperature, and the presence of catalysts.
Stereoselective Deuterium Labeling during Total Synthesis
A more precise method for deuterium incorporation involves the use of deuterated building blocks during the total synthesis of Amphotericin B. This approach allows for the stereoselective placement of deuterium atoms at specific positions within the macrolide ring. nih.govrsc.org The synthesis of complex polyketides like Amphotericin B is a multistep process, and introducing deuterium at a desired location requires the careful design and synthesis of deuterated precursors. nih.govacs.org For instance, stereospecific isotopic labeling of substrates for polyketide synthases (PKSs) has been used to elucidate the stereochemistry of the biosynthetic reactions. nih.gov This method, while synthetically demanding, provides unparalleled control over the labeling pattern, which is essential for detailed structural and mechanistic studies. rsc.org
Biosynthetic Deuteration Techniques utilizing Deuterated Precursors
Biosynthetic methods provide a powerful alternative for producing isotopically labeled Amphotericin B. This technique involves feeding a producing organism, such as the bacterium Streptomyces nodosus, with deuterated precursors. nih.govnih.govschd-shimadzu.com The microorganisms then incorporate these labeled building blocks into the Amphotericin B structure during its natural biosynthesis. For example, feeding the culture with deuterated acetate (B1210297) or propionate (B1217596) can lead to the incorporation of deuterium into the polyketide backbone. researchgate.net Similarly, growing the organism in a medium containing D₂O can result in widespread, albeit less specific, deuterium incorporation. nih.gov This approach can be highly efficient for producing uniformly or partially deuterated Amphotericin B and is particularly useful for generating material for studies requiring high levels of isotopic enrichment. nih.govnih.gov
Purification and Isolation of Deuterated Amphotericin B Compounds
Following synthesis or biosynthesis, the deuterated Amphotericin B must be purified from the reaction mixture or culture medium. The purification process for deuterated analogs is generally similar to that of the unlabeled compound and often involves a series of chromatographic techniques. google.comflash-chromatographie.com
Initial extraction from the fermentation broth or reaction mixture is typically followed by precipitation. nih.govgoogle.com Further purification is commonly achieved using high-performance liquid chromatography (HPLC) with a C18 column. nih.govflash-chromatographie.com The choice of solvents and gradient conditions is critical for achieving high purity. flash-chromatographie.com A common solvent system involves a mixture of water and methanol, often with a modifier like formic acid. flash-chromatographie.com The purity of the final product is then assessed by HPLC and mass spectrometry. researchgate.net
Isotopic Enrichment and Positional Specificity Characterization
Determining the extent and location of deuterium incorporation is a critical step in the analysis of deuterated Amphotericin B. Several analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ²H NMR, is invaluable for determining the specific positions of deuterium labels within the molecule. nih.govmdpi.com ¹H NMR can also be used, as the disappearance of a proton signal indicates its replacement by a deuterium atom. mdpi.com Two-dimensional NMR techniques can provide further detail on the location of the labels. mdpi.com Solid-state NMR studies, often employing deuterated derivatives, have been instrumental in investigating the interactions of Amphotericin B with sterols like ergosterol (B1671047) and cholesterol in lipid bilayers. nih.govpnas.org
Neutron scattering is another powerful technique that leverages deuterium labeling. The significant difference in the neutron scattering lengths of hydrogen and deuterium allows for contrast variation studies, providing detailed structural information on the interaction of Amphotericin B with membranes. nih.govmdpi.com
| Analytical Technique | Information Provided |
| Mass Spectrometry (MS) | Overall isotopic enrichment, average number of deuterium atoms. acs.orgnih.gov |
| Nuclear Magnetic Resonance (NMR) | Positional specificity of deuterium labels, structural conformation. nih.govmdpi.commdpi.com |
| Neutron Scattering | Structural information on drug-membrane interactions through contrast variation. nih.govmdpi.com |
Scalability Considerations for Deuterated Amphotericin B Synthesis in Research
The scalability of synthetic methods for deuterated Amphotericin B is a significant consideration for research purposes, as many advanced analytical techniques require substantial amounts of material.
Biosynthetic approaches are often the most scalable for producing uniformly or highly enriched deuterated Amphotericin B. nih.govnih.gov Fermentation processes can be scaled up to produce gram quantities of the labeled compound. nih.gov However, the cost of deuterated precursors can be a limiting factor.
Total synthesis , while offering precise control over labeling, is generally less scalable due to the complexity and number of synthetic steps involved. researchgate.net The multigram scale synthesis of Amphotericin B derivatives has been reported, but this remains a significant synthetic challenge. researchgate.net
Direct exchange methods , while simple, may not be suitable for all applications due to the lack of specific labeling. The scalability of this method is generally high, but the utility of the resulting product is limited.
Advanced Analytical and Spectroscopic Characterization of Amphotericin B Deuterated
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Amphotericin B Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the atomic-level characterization of deuterated AmB. Different NMR methodologies provide complementary information on the molecule's structure, dynamics, and interactions with its environment.
Proton (¹H) NMR for Structural Confirmation and Purity Assessment
Proton (¹H) NMR spectroscopy serves as a fundamental tool for the initial structural verification and purity assessment of synthesized deuterated AmB. While the complexity of the AmB spectrum presents challenges due to low solubility and a high tendency for aggregation, which broadens resonance lines, it remains invaluable. scispace.com In deuterated AmB, the substitution of protons with deuterium (B1214612) atoms results in the disappearance of corresponding signals in the ¹H NMR spectrum. This selective silencing confirms the specific sites of deuteration.
The purity of the compound can be assessed by comparing the ¹H NMR spectrum of the deuterated analog with that of a non-deuterated reference standard. researchgate.net The absence of signals from the starting materials and the expected pattern for the remaining protons confirm the chemical purity. Furthermore, the integration of the remaining proton signals relative to an internal standard can provide a quantitative measure of purity. However, for polyene macrolides like AmB, significant resonance line broadening in common solvents like DMSO-d6 can complicate precise coupling constant analysis and detailed structural elucidation. scispace.com
Table 1: Representative ¹H NMR Chemical Shifts for Amphotericin B in DMSO-d6. Note: This table represents typical shifts for non-deuterated AmB; specific signals would be absent in a deuterated analog depending on the site of labeling.
| Proton Environment | Approximate Chemical Shift (ppm) |
| Polyene chain protons | 5.5 - 6.5 |
| Mycosamine (B1206536) sugar protons | 2.5 - 4.5 |
| Macrolide ring protons | 1.0 - 4.0 |
| Methyl groups | 0.8 - 1.2 |
This interactive table is based on generalized data from sources such as references researchgate.netrsc.orgillinois.eduresearchgate.net.
Carbon-13 (¹³C) NMR for Backbone Analysis and Deuterium Effects
Carbon-13 (¹³C) NMR spectroscopy is instrumental in analyzing the carbon backbone of AmB. Due to the low natural abundance of ¹³C, spectra are often acquired for isotopically enriched samples, which provides enhanced sensitivity and enables detailed structural studies. nih.gov The chemical shift of each carbon provides information about its local electronic environment, making ¹³C NMR a powerful tool for characterizing the entire molecular framework. rsc.org
When deuterium is introduced into the molecule, it induces observable changes in the ¹³C NMR spectrum, known as deuterium isotope effects. rsc.orgresearchgate.net These effects are primarily:
One-bond isotope shift (¹ΔC(D)): The resonance of a carbon directly bonded to a deuterium atom shifts to a higher field (lower ppm value). This is the most significant effect.
Two-bond isotope effects (²ΔC(D)): Smaller shifts can be observed for carbons two bonds away from the deuterium atom. nih.gov
Long-range effects: Isotope effects can sometimes be transmitted over several bonds or even through hydrogen bonds. nih.govrsc.org
These isotope effects are highly specific and can be used to confirm the location of deuterium labeling and to study subtle conformational changes in the carbon skeleton resulting from deuteration. acs.org
Table 2: Illustrative ¹³C NMR Chemical Shifts for Key Regions of Amphotericin B. Note: The precise chemical shifts can vary based on solvent and aggregation state.
| Carbon Atom Position | Approximate Chemical Shift (ppm) |
| C1 (Carboxyl) | ~179 |
| C13 (Lactone Carbonyl) | ~171 |
| C20-C33 (Polyene Chain) | ~130 - 140 |
| C19 (Mycosamine attachment) | ~78 |
| C1' (Mycosamine anomeric) | Not assigned |
| C3' (Mycosamine amino) | ~55 |
This interactive table is based on data presented in reference rsc.org.
Deuterium (²H) NMR for Investigating Molecular Dynamics and Membrane Interactions
Deuterium (²H) NMR is a premier, non-perturbative technique for probing the molecular dynamics and orientation of deuterated AmB within lipid membranes. nih.gov Instead of chemical shifts, the key parameter in ²H NMR of solids or semi-solid samples like membrane bilayers is the quadrupolar splitting (ΔνQ). This splitting arises from the interaction of the deuterium nuclear quadrupole moment with the local electric field gradient and is highly sensitive to the orientation and motion of the C-D bond vector relative to the magnetic field. nih.govrero.ch
By specifically labeling AmB with deuterium, researchers can directly monitor its behavior within a lipid bilayer. nih.gov Studies using deuterium-labeled AmB derivatives have shown:
Molecular Orientation: Variations in the quadrupolar splitting as a function of the membrane's orientation relative to the magnetic field reveal the average orientation of the AmB molecule. For instance, a methyl-d3 amide derivative of AmB was found to undergo fast rotation about an axis parallel to the bilayer normal. nih.gov
Molecular Mobility: The magnitude of the quadrupolar splitting provides information about the motional freedom of the labeled site. A reduction in the splitting compared to a rigid solid indicates motional averaging. In sterol-free and cholesterol-containing membranes, deuterated AmB is largely immobilized, forming large aggregates. However, in the presence of ergosterol (B1671047), a portion of AmB molecules becomes more mobile, suggesting a direct interaction.
Direct Interaction with Sterols: ²H NMR has unequivocally demonstrated the direct interaction between AmB and ergosterol. When deuterated ergosterol is used, its mobility is severely restricted in the presence of AmB, an effect not observed with cholesterol. This confirms the specific binding that is central to AmB's mechanism. nih.gov
These studies provide dynamic, atomic-level insights into how AmB interacts with and organizes within fungal versus mammalian membrane models. nih.gov
Solid-State NMR for Aggregate and Membrane-Bound States
Solid-state NMR (SSNMR) is uniquely suited for studying molecules like AmB in their biologically relevant, non-crystalline, and aggregated states, such as within a lipid membrane. portlandpress.comeuropeanpharmaceuticalreview.combruker.com Unlike solution NMR, SSNMR techniques are designed to overcome the challenges of broad spectral lines associated with immobile molecules. rsc.orgmdpi.com
By using isotopically labeled (e.g., ¹³C or ¹⁵N) AmB, SSNMR can provide detailed structural information. nih.govnih.gov Key research findings from SSNMR studies include:
Membrane Insertion and Spanning: Experiments like Rotational-Echo Double Resonance (REDOR), which measures distances between different nuclei (e.g., ¹³C in AmB and ³¹P in lipid headgroups), have shown that AmB spans the membrane with a single molecular length. These studies revealed that the ends of the AmB molecule are in close proximity to the phospholipid headgroups, while the central polyene and polyol sections are embedded within the membrane core. nih.gov
Structure of Aggregates: SSNMR has been used to determine the number of AmB molecules that form an ion channel. By measuring distances between specifically ¹³C- and ¹⁹F-labeled AmB molecules, researchers have elucidated that a stable assembly consists of seven AmB molecules forming an ion-conductive channel. nih.gov
Conformational Analysis: SSNMR can distinguish between different molecular conformations of AmB within its aggregates. nih.gov Studies have identified both head-to-tail and head-to-head arrangements of AmB dimers when interacting with ergosterol in a membrane environment. nih.gov
SSNMR provides unparalleled structural detail on the supramolecular assemblies of AmB that are responsible for its biological activity. nih.govresearchgate.net
Mass Spectrometry (MS) Applications in Deuterated Amphotericin B Studies
Mass spectrometry is a critical analytical technique in the study of deuterated AmB, providing precise information on mass, isotopic composition, and quantity in complex biological matrices.
LC-MS/MS for Isotopic Purity and Quantification in Preclinical Samples
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for both determining the isotopic purity of deuterated AmB and for its sensitive quantification in preclinical samples. nih.govnih.gov
Isotopic Purity Assessment: High-resolution mass spectrometry (HR-MS) can distinguish between molecules with very small mass differences, such as those containing different numbers of deuterium atoms (isotopologues). nih.gov By analyzing the relative abundance of the ion corresponding to the fully deuterated AmB versus ions corresponding to partially deuterated or non-deuterated species, the isotopic enrichment or purity can be accurately calculated. researchgate.netresearchgate.netalmacgroup.com This is a critical quality control step after synthesis to ensure the label's integrity. rsc.org
Quantification in Preclinical Samples: For pharmacokinetic studies, LC-MS/MS is used to measure the concentration of deuterated AmB in biological fluids like plasma, urine, or cerebrospinal fluid. nih.govbohrium.comresearchgate.net In these assays, a stable isotope-labeled (SIL) internal standard is essential. scispace.comwaters.comnih.gov Often, this internal standard is another version of AmB labeled with a different number of deuterium atoms or with ¹³C. acanthusresearch.comnih.govschd-shimadzu.com The SIL internal standard is added to the sample at a known concentration and co-elutes with the analyte. By measuring the ratio of the mass spectrometer signal of the analyte to the internal standard, precise and accurate quantification can be achieved, as the internal standard corrects for variability in sample preparation, injection volume, and matrix effects (ion suppression or enhancement). waters.comnih.gov
Table 3: Typical Parameters for LC-MS/MS Quantification of Amphotericin B.
| Parameter | Typical Condition/Value |
| Chromatography | Reverse-phase C18 or RP-Select B column |
| Mobile Phase | Acetonitrile/Water with 0.1% formic acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (AmB) | m/z 924.5 → m/z 906.5 (or other fragments) |
| MS/MS Transition (IS) | Dependent on the mass of the SIL standard |
| Collision Energy | 20-30 eV |
| Lower Limit of Quantification | 0.1 - 5 ng/mL (matrix dependent) |
This interactive table is compiled from data in references nih.govnih.govresearchgate.net. The specific m/z transitions for a deuterated analog would be shifted according to the number of deuterium atoms incorporated.
MALDI-TOF MS for Molecular Weight and Derivatization Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a high-performance analytical technique for the precise determination of molecular weights. In the context of Amphotericin B deuterated, MALDI-TOF MS provides an effective method to confirm the exact mass of the isotopically labeled molecule. This is crucial for verifying the success and extent of the deuteration process. The high resolution and mass accuracy of MALDI-TOF MS allow for the differentiation between the native compound and its deuterated analogues, as well as quantifying the number of deuterium atoms incorporated.
While specific studies detailing the MALDI-TOF MS analysis of this compound derivatives are not extensively documented in current literature, the technique's application can be inferred from its use in broader drug analysis. For instance, MALDI-TOF MS has been employed to assess the susceptibility of fungal strains to Amphotericin B by measuring the minimal profile change concentration (MPCC), which indicates fungal resistance. nih.govresearchgate.netmdpi.com This application, although indirect, underscores the technique's sensitivity to molecular-level changes. For derivatized forms of deuterated Amphotericin B, MALDI-TOF MS would be instrumental in confirming the covalent modification by analyzing the mass shift corresponding to the attached functional group, thereby validating the structure of the new chemical entity.
Deuterium Tracing and Metabolite Identification in Preclinical Models
Deuterium tracing is a powerful methodology used in metabolic studies to track the fate of a compound in vivo. By replacing hydrogen atoms with deuterium, the labeled molecule can be traced and its metabolic products identified using mass spectrometry or NMR spectroscopy. nih.govspringernature.comnih.gov This approach provides invaluable insights into the biotransformation pathways of a drug candidate. researchgate.netnuvisan.com
However, in the case of Amphotericin B, preclinical and clinical studies have indicated that the compound is primarily eliminated from the body unchanged. frontiersin.org There are currently no known metabolites of Amphotericin B described. frontiersin.org Therefore, the application of deuterium tracing for this compound in preclinical models would serve a different, yet equally important, purpose: to definitively confirm the absence of significant metabolism. By administering the deuterated compound and analyzing biological samples (e.g., plasma, urine, feces), researchers can search for deuterium-containing molecules other than the parent drug. researchgate.net The absence of such signals would provide strong evidence for the metabolic stability of Amphotericin B. Furthermore, this technique could be used to study the drug's disposition, such as tissue accumulation and elimination pathways, with high sensitivity and specificity. frontiersin.org
Vibrational Spectroscopy for Conformational and Interaction Analysis
Vibrational spectroscopy techniques are essential for probing the molecular structure, conformation, and intermolecular interactions of molecules like Amphotericin B.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. d-nb.info The resulting spectrum acts as a molecular "fingerprint," providing detailed information about the molecule's functional groups and structure. researchgate.net For Amphotericin B, characteristic FTIR peaks include those for O-H stretching, methylene (B1212753) (CH₃) and polyene (CH₂) stretching, and C=O asymmetric stretching. researchgate.net
Studies using FTIR have revealed that the ionic state of Amphotericin B and the presence of sterols in lipid membranes lead to changes in membrane fluidity and the molecular packing of the drug molecules. nih.gov Analysis of FTIR spectra at different pH levels shows significant differences related to the ionic state and the orientation of Amphotericin B molecules. nih.gov While specific FTIR studies on deuterated Amphotericin B are not prevalent, deuteration is a known strategy in vibrational spectroscopy to simplify complex spectra and isolate specific vibrational modes. Replacing hydrogen with deuterium shifts the corresponding vibrational frequencies to lower wavenumbers, which can help in assigning complex spectral bands and providing a more detailed understanding of the conformational state of the molecule and its functional groups' participation in membrane interactions. ill.eu
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |
|---|---|---|
| 3359 | O-H stretch (strongly H-bonded) & C-H stretch in polyene | researchgate.net |
| 2930 | Methylene (CH₃) and polyene (CH₂) stretching | researchgate.net |
| 1690 | C=O stretch | researchgate.net |
| 1556 | C=C stretch in polyene | researchgate.net |
| 1008 | C-H bend in trans polyene | researchgate.net |
Raman Spectroscopy for Polyene Chromophore Aggregation Studies
Raman spectroscopy is a light scattering technique that is particularly sensitive to the vibrations of non-polar bonds, making it an excellent tool for studying the conjugated polyene system of Amphotericin B. researchgate.net The C=C symmetric vibration of the polyene chain gives rise to a very strong band in the Raman spectrum, typically around 1559 cm⁻¹. researchgate.net The intensity and position of this band are highly sensitive to the aggregation state of the molecule. researchgate.netacs.orgnih.gov
Research has shown that the aggregation of Amphotericin B leads to a remarkable broadening of the band centered at 1558 cm⁻¹. acs.orgnih.gov Furthermore, a shift in this peak to lower frequencies can be observed when comparing aggregated Amphotericin B to its monomeric form. researchgate.net This sensitivity allows Raman spectroscopy to be used to monitor the aggregation processes induced by factors such as pH and the presence of ions. researchgate.netacs.orgnih.gov In studies involving this compound, Raman spectroscopy could elucidate how isotopic substitution affects the electronic structure of the polyene chromophore and, consequently, its aggregation behavior. This is crucial as the aggregation state of Amphotericin B is linked to both its antifungal activity and its toxicity.
| State | Key Spectral Feature | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Monomeric (e.g., pH 12) | C=C stretch | ~1560 | researchgate.net |
| Aggregated (e.g., pH 7) | Broadened C=C stretch, shifted to lower frequency | ~1558 | researchgate.netacs.orgnih.gov |
| In Fungal Membrane | C=C stretch | 1556 | nih.gov |
Neutron Scattering and Reflectometry for Membrane Interaction Studies
Neutron scattering techniques are uniquely powerful for studying the structure and dynamics of biological membranes and the interactions of drugs like Amphotericin B. vt.edu This is largely due to the significant difference in neutron scattering length between hydrogen and its isotope, deuterium. researchgate.net
Application of Deuterated Lipids and Sterols for Contrast Variation
Contrast variation is a key technique in neutron scattering that exploits the H/D isotopic difference. researchgate.net By selectively deuterating specific components within a system, such as the lipids or sterols in a model membrane, researchers can make those components "visible" or "invisible" to neutrons relative to the surrounding components. mdpi.comdiva-portal.org This approach has been instrumental in elucidating the mechanism of Amphotericin B.
Neutron reflectometry and neutron diffraction studies have used selectively perdeuterated lipids (e.g., d-POPC) and sterols (e.g., d-ergosterol) to investigate how Amphotericin B interacts with fungal and mammalian membrane mimics. mdpi.comnih.gov These studies have provided direct evidence that:
Amphotericin B inserts into the lipid chain region of both sterol-free and sterol-containing membranes. mdpi.comnih.gov
Amphotericin B selectively extracts ergosterol (the primary fungal sterol) from membranes, but not cholesterol (the primary mammalian sterol). mdpi.comnih.gov This extraction is accompanied by membrane thinning. nih.gov
The drug co-localizes with membrane sterols in a manner consistent with the formation of transmembrane pores or channels. nih.gov
The distribution of drug-sterol complexes differs between ergosterol-containing and cholesterol-containing membranes, which may explain the drug's selectivity for fungal cells. nih.gov
The use of deuterated molecules is essential for these experiments, as it allows for the precise determination of the location and concentration of the drug, lipids, and sterols within the membrane structure. mdpi.comdiva-portal.org
| Technique | Deuterated Component(s) | Key Finding | Reference |
|---|---|---|---|
| Neutron Reflectometry | d₈₂POPC, d-Ergosterol | AmB inserts into membranes and selectively extracts ergosterol, but not cholesterol. | mdpi.com |
| Neutron Diffraction | Deuterated water (D₂O) | AmB co-localizes with sterols, forming structures consistent with transmembrane pores. | nih.gov |
| Neutron Reflectometry | Per-deuterated lipids/sterols | Ergosterol extraction by AmB is accompanied by membrane thinning. | nih.gov |
| Small-Angle Neutron Scattering (SANS) | Deuterated solvents | Formulation with cholesteryl sulfate (B86663) accelerates the rate of AmB-induced structural changes in membranes. | nih.gov |
Elucidation of this compound Insertion Depth and Membrane Perturbation
Neutron scattering techniques, including neutron diffraction and neutron reflectometry, are powerful methods for determining the location and orientation of molecules within membranes. mdpi.comvt.edu These methods often utilize selective deuteration of lipids, sterols, or the drug itself to create contrast and precisely locate each component.
Studies using neutron diffraction on model fungal and mammalian cell membranes have shown that Amphotericin B disturbs the structure of both types of membranes. nih.gov In these experiments, the use of different H₂O/D₂O contrasts helps to establish the location of Amphotericin B. nih.gov Findings suggest that Amphotericin B co-localizes with membrane sterols, which is consistent with the formation of transmembrane pores. nih.gov In some model systems, such as those containing 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and cholesterol, evidence points to Amphotericin B inserting vertically into the bilayer. nih.gov
Neutron reflectometry studies on POPC membranes containing either ergosterol (a key sterol in fungal membranes) or cholesterol (prevalent in mammalian membranes) have provided further details on insertion and perturbation. mdpi.com By using selectively per-deuterated lipids and sterols, it was demonstrated that Amphotericin B inserts into the lipid chain region of the membrane. mdpi.com A significant finding from these studies is that Amphotericin B appears to extract ergosterol from the bilayer, a mechanism that is not observed with cholesterol. mdpi.com This extraction of ergosterol is accompanied by a thinning of the membrane. mdpi.com The insertion of Amphotericin B was found to be much higher in cholesterol-containing membranes. mdpi.com
The table below summarizes the findings on the volume percentage of Amphotericin B inserted into different model bilayers, as determined by changes in the scattering length density (SLD) in neutron reflectometry experiments.
| Model Bilayer Composition | Neutron Contrast Condition | Change in SLD (10⁻⁶ Å⁻²) | Amphotericin B Insertion (% v/v) |
| Per-deuterated POPC (d₈₂POPC) | H₂O | -0.28 | 5.8 ± 1.0 |
| Hydrogenous POPC (hPOPC) | D₂O | +0.174 | 5.8 ± 2.0 |
This table is generated based on data reported in neutron reflectometry studies, illustrating how deuteration strategies enable the quantification of drug insertion into lipid membranes. mdpi.com
Structural Characterization of this compound Aggregates in Model Systems
Solid-state NMR (ssNMR) spectroscopy, particularly utilizing ²H (deuterium) NMR, has been instrumental in characterizing the structure and dynamics of Amphotericin B aggregates within model membranes. researchgate.netnih.govnih.gov By specifically labeling Amphotericin B or associated sterols with deuterium, researchers can directly probe the mobility and interactions of these molecules.
²H NMR studies using deuterium-labeled Amphotericin B have revealed that its mobility is significantly influenced by the presence of sterols. nih.gov In sterol-free and cholesterol-containing POPC membranes, Amphotericin B is largely immobilized. nih.gov However, in the presence of ergosterol, a portion of the Amphotericin B molecules becomes mobile. nih.gov This observation of similar mobility between Amphotericin B and ergosterol in POPC bilayers provides strong evidence for a direct intermolecular interaction, which is a cornerstone of the channel formation theory. researchgate.netnih.gov
Conversely, when ergosterol is deuterated, its ²H NMR spectra show that its fast axial diffusion is almost completely inhibited when Amphotericin B is present. researchgate.netnih.gov This contrasts sharply with cholesterol, whose mobility in a POPC membrane remains essentially unchanged whether Amphotericin B is present or not. nih.gov These findings unequivocally demonstrate a significant and specific interaction between Amphotericin B and ergosterol within the lipid bilayer. nih.gov
Further structural insights have come from studies using deuterated derivatives of Amphotericin B, such as the methyl-d₃ amide derivative. nih.gov Deuterium and phosphorus NMR of this derivative in aligned dipalmitoylphosphatidylcholine (DPPC) bilayers indicated that the molecule undergoes fast rotation about a motional axis that is parallel to the bilayer normal. nih.gov This suggests a high degree of alignment and a single, averaged physical state for the Amphotericin B derivative within the liquid-crystalline phase of the membrane. nih.gov
The aggregation state of Amphotericin B is believed to be crucial for its function, with the "barrel stave" model proposing that multiple Amphotericin B molecules assemble with sterols to form an ion channel. researchgate.net The direct interaction and co-localization with ergosterol, as revealed by studies using deuterated compounds, support the formation of these functional aggregates. nih.govnih.gov The development of ssNMR techniques has been critical in beginning to elucidate the first-in-class structures of both apo and sterol-bound Amphotericin B aggregates, overcoming challenges related to the compound's insolubility and tendency to form non-crystalline aggregates. illinois.edu
Mechanistic Elucidation of Amphotericin B Deuterated Action at the Molecular and Cellular Level
Investigations into Membrane Interaction Dynamics of Deuterated Amphotericin B
The interaction of Amphotericin B with cell membranes is a critical aspect of its antifungal activity. Deuterated molecules have enabled researchers to dissect these complex interactions with greater clarity.
Sterol Binding Affinity and Specificity using Deuterated Ergosterol (B1671047) and Cholesterol Analogues
Studies utilizing deuterium-labeled sterols have provided direct evidence for the preferential interaction of Amphotericin B with ergosterol, the primary sterol in fungal membranes, over cholesterol, its counterpart in mammalian cells. nih.govresearchgate.net This specificity is a cornerstone of AmB's antifungal action. nih.govnih.gov
²H NMR spectroscopy on membranes containing deuterated ergosterol has shown that the presence of AmB significantly inhibits the fast axial diffusion of ergosterol, indicating a direct and strong interaction. nih.govresearchgate.net In contrast, the mobility of deuterated cholesterol in similar model membranes remains largely unaffected by the presence of AmB. nih.govresearchgate.net These findings unequivocally demonstrate that AmB has a significant and specific interaction with ergosterol within the lipid bilayer. nih.govresearchgate.net
Neutron reflectometry studies using selectively perdeuterated lipids and sterols have further substantiated these findings. nih.govdntb.gov.uamdpi.com These experiments have shown that AmB extracts ergosterol from lipid bilayers, a phenomenon not observed with cholesterol under similar conditions. nih.govdntb.gov.ua This selective extraction of ergosterol is a key component of the "sterol sponge" model of AmB's action. mdpi.comnih.govnih.gov
| Technique | Deuterated Analogue | Key Finding |
| ²H NMR Spectroscopy | Deuterated Ergosterol | Significant inhibition of mobility in the presence of AmB. nih.govresearchgate.net |
| ²H NMR Spectroscopy | Deuterated Cholesterol | Mobility largely unchanged in the presence of AmB. nih.govresearchgate.net |
| Neutron Reflectometry | Per-deuterated Ergosterol | Extraction from lipid bilayers by AmB. nih.govdntb.gov.ua |
| Neutron Reflectometry | Per-deuterated Cholesterol | No significant extraction from lipid bilayers by AmB. nih.govdntb.gov.ua |
Analysis of Pore Formation Kinetics and Architecture in Model Membranes with Deuterated Analogues
For many years, the prevailing model for AmB's fungicidal activity was the formation of ion-permeable pores in the fungal cell membrane. mdpi.comresearchgate.net While the "sterol sponge" model has gained considerable traction, the formation of pores or channels remains a significant aspect of AmB's mechanism. Deuterated analogues have been employed to study the structure and kinetics of these pores.
Solid-state NMR and molecular dynamics simulations have been used to elucidate the three-dimensional structure of AmB assemblies in membranes containing ergosterol. jst.go.jpnih.gov These studies have revealed stable assemblies of seven AmB molecules forming an ion-conductive channel. nih.gov The use of deuterated lipids in such studies helps to define the position and orientation of the AmB molecules within the membrane. nih.gov
Neutron reflectometry on model membranes with deuterated components has provided insights into the structural changes induced by AmB. nih.govmdpi.com While some studies using deuterated yeast lipid extracts did not observe the formation of classic aqueous pores, they did show that AmB inserts into the membranes. mdpi.com The kinetics of pore formation have been investigated using techniques like stopped-flow methods, which have shown that the process occurs rapidly, often preceded by the formation of non-aqueous pre-pore structures. researchgate.net
Examination of Sterol Extraction and "Sterol Sponge" Mechanisms using Deuterated Tracers
The "sterol sponge" model proposes that large, extramembranous aggregates of AmB extract ergosterol from the fungal cell membrane, leading to cell death. nih.govnih.gov Deuterated tracers have been pivotal in providing evidence for this mechanism.
Neutron reflectometry studies using per-deuterated ergosterol have directly visualized the extraction of this sterol from model lipid bilayers by AmB. nih.govmdpi.com These experiments showed a decrease in the scattering length density of the lipid chain region in the presence of AmB, which is a clear indication of the removal of the deuterated ergosterol. mdpi.com Furthermore, these studies revealed the formation of a highly hydrated, extramembranous AmB "sponge" layer containing the extracted ergosterol. mdpi.comlu.se This sponge-like structure is thought to sequester ergosterol, disrupting vital cellular processes that depend on it. mdpi.com
Impact of Deuteration on Molecular Conformation and Self-Assembly of Amphotericin B Aggregates
The aggregation state of Amphotericin B is crucial to its function. Deuteration can subtly influence the physical properties of molecules, including their conformation and self-assembly behavior. While direct studies on the impact of deuteration on AmB's conformation are not extensively detailed in the provided search results, the use of deuterated AmB in NMR studies provides insights into its mobility and aggregation.
²H NMR studies using deuterium-labeled AmB have shown that in the absence of sterols or in the presence of cholesterol, AmB is largely immobilized within the membrane. nih.govresearchgate.net However, in the presence of ergosterol, a portion of the AmB molecules gains mobility, similar to that of ergosterol itself. nih.govresearchgate.net This suggests the formation of mobile AmB-ergosterol complexes. nih.govresearchgate.net The aggregation of AmB into dimers and larger structures in different membrane environments has also been observed in molecular dynamics studies. nih.gov
Effects of Deuteration on Fungal Cell Wall and Membrane Integrity in Controlled Biological Systems
The ultimate consequence of Amphotericin B's interaction with fungi is the disruption of the cell wall and membrane, leading to cell death. medchemexpress.comnih.gov Studies using fluorescent probes have shown that AmB causes increased membrane permeability and depolarization. nih.gov
Deuterium (B1214612) Kinetic Isotope Effects on Biochemical Pathways and Interactions
The substitution of hydrogen with its heavier, stable isotope deuterium in the Amphotericin B (AmB) molecule introduces a powerful tool for probing its mechanism of action and altering its biochemical interactions. This strategic isotopic reinforcement leads to the kinetic isotope effect (KIE), where the increased mass of deuterium slows down the rate of chemical reactions involving C-H bond cleavage. This section explores the implications of the deuterium KIE on the biochemical pathways and molecular interactions of deuterated Amphotericin B (D-AmB).
The primary rationale behind deuterating AmB lies in enhancing its resistance to oxidative degradation. The polyene core of AmB is susceptible to oxidation, a process that can compromise its antifungal activity and contribute to its toxicity. By replacing hydrogen atoms at positions prone to abstraction by reactive oxygen species (ROS) with deuterium, the C-D bond becomes significantly stronger than the C-H bond. This increased bond strength slows down the rate of non-enzymatic lipid peroxidation, a key degradation pathway. wikipedia.orgwikipedia.org This "reinforcement" of the molecule helps to protect it from oxidative damage. wikipedia.org
Research utilizing deuterium-labeled AmB and sterols has provided direct evidence of their interaction within lipid bilayers. researchgate.net ²H NMR spectroscopy studies have shown that the presence of AmB significantly inhibits the fast axial diffusion of deuterated ergosterol in model membranes, demonstrating a strong and direct interaction. researchgate.net Conversely, the mobility of cholesterol was largely unaffected by AmB. researchgate.net These findings underscore the selectivity of AmB for ergosterol-containing membranes, a cornerstone of its antifungal action. researchgate.netnih.gov
Furthermore, studies with deuterium-labeled AmB have revealed insights into its own mobility within the membrane. In the absence of sterols or in the presence of cholesterol, AmB is largely immobilized. researchgate.net However, in ergosterol-containing membranes, a portion of the AmB molecules gains mobility, mirroring the mobility of ergosterol itself. researchgate.net This suggests the formation of a dynamic AmB-ergosterol complex. researchgate.net
The study of deuterated AmB provides a window into the subtle yet significant ways isotopic substitution can influence biochemical behavior. By slowing down key reactions, particularly those involved in degradation, deuteration offers a strategy to potentially improve the therapeutic profile of AmB. The insights gained from these studies continue to refine our understanding of its molecular and cellular mechanisms of action.
Interactive Data Table: Deuterium Isotope Effects on Molecular Interactions
| Labeled Compound | Interacting Partner | Experimental Technique | Key Finding | Reference |
| Deuterated Ergosterol | Amphotericin B | ²H NMR Spectroscopy | Fast axial diffusion of ergosterol is almost completely inhibited by AmB. | researchgate.net |
| Deuterium-labeled Amphotericin B | Ergosterol | ²H NMR Spectroscopy | A portion of AmB molecules acquires mobility in the presence of ergosterol. | researchgate.net |
| Deuterium-labeled Amphotericin B | Cholesterol | ²H NMR Spectroscopy | AmB remains almost immobilized in cholesterol-containing membranes. | researchgate.net |
Preclinical Pharmacological and Pharmacodynamic Studies of Amphotericin B Deuterated
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Preclinical Animal Models
Currently, there is no specific published data on the ADME profiles of deuterated Amphotericin B in preclinical animal models. Such studies would be essential to understand how this modification impacts the compound's behavior in a biological system.
Quantitative Bioanalysis of Deuterated Amphotericin B in Animal Tissues and Biofluids
Specific methods for the quantitative bioanalysis of deuterated Amphotericin B in animal tissues and biofluids have not been detailed in the scientific literature. The development of such assays would be a critical first step in characterizing its pharmacokinetic profile.
Tissue Distribution and Accumulation Patterns in Animal Models
Information regarding the tissue distribution and accumulation patterns of deuterated Amphotericin B in animal models is not available in published research. Studies in this area would be necessary to determine if deuteration alters the distribution to target organs or reduces accumulation in tissues associated with toxicity, such as the kidneys.
Assessment of Metabolic Stability and Deuterium (B1214612) Retention in Preclinical Systems
There are no published preclinical studies assessing the metabolic stability and the extent of deuterium retention for deuterated Amphotericin B. Such research would be crucial to confirm if the intended effect of deuteration—slowing metabolism—is achieved in a biological system.
Preclinical Efficacy Studies in In Vivo Fungal Infection Models
Specific preclinical efficacy studies for deuterated Amphotericin B in in vivo fungal infection models have not been reported in the available scientific literature.
Application in Murine and Other Animal Models of Systemic Fungal Infections
There is no published data on the application and performance of deuterated Amphotericin B in murine or other animal models of systemic fungal infections. Efficacy studies in these models would be required to demonstrate any potential therapeutic advantages over existing formulations of Amphotericin B.
Correlation of Preclinical Pharmacokinetics with Efficacy Outcomes
Without preclinical pharmacokinetic and efficacy data, a correlation between these parameters for deuterated Amphotericin B cannot be established. This analysis would be a key component in understanding the potential clinical utility of such a compound.
Influence of Deuteration on Target-Site Engagement in Preclinical Models
In the preclinical evaluation of antifungal agents, understanding the precise interaction between a drug and its molecular target is fundamental. For Amphotericin B, the primary target within fungal cells is ergosterol (B1671047), a sterol component of the cell membrane. Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, serves as a powerful scientific tool in preclinical models to elucidate the specifics of this target-site engagement. By using deuterium-labeled versions of Amphotericin B, ergosterol, or associated lipids, researchers can employ advanced analytical techniques to observe molecular interactions with high precision.
Preclinical investigations have leveraged deuterated Amphotericin B and deuterated membrane sterols to directly probe and confirm the drug's mechanism of action. These studies have been pivotal in moving beyond theoretical models to provide direct evidence of the drug-target interaction within a simulated biological environment. Two principal techniques that utilize deuteration for this purpose are Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy and neutron reflectometry.
Deuterium Nuclear Magnetic Resonance (²H NMR) Spectroscopy
²H NMR studies have provided unequivocal evidence of a direct interaction between Amphotericin B and ergosterol in model lipid bilayers. nih.govacs.org In these preclinical experiments, either the sterol or the drug itself is labeled with deuterium.
When deuterated ergosterol was incorporated into a lipid bilayer, ²H NMR spectra showed that its fast axial diffusion was almost completely inhibited in the presence of Amphotericin B. nih.govresearchgate.net Conversely, the mobility of deuterated cholesterol, the primary sterol in mammalian cell membranes, remained essentially unchanged when exposed to Amphotericin B. acs.org This differential effect provides a clear demonstration of the selective and strong interaction between Amphotericin B and ergosterol.
Furthermore, studies using deuterium-labeled Amphotericin B revealed the reciprocal nature of this interaction. While deuterated Amphotericin B is nearly immobile in membranes lacking sterols or containing only cholesterol, it gains significant mobility when ergosterol is present. nih.govresearchgate.net The observation that Amphotericin B and ergosterol exhibit similar mobility when together in a lipid bilayer confirms they form a direct intermolecular complex and move as a single unit. acs.org These findings were crucial in settling disputes over whether ergosterol's effect was due to direct binding or indirect changes in membrane properties. acs.org
Neutron Reflectometry
Neutron reflectometry is another advanced technique that uses deuteration to visualize the structure of model cell membranes and observe how drugs interact with them. In these preclinical models, specific components, such as lipids or sterols, are "contrast-matched" by replacing hydrogen with deuterium.
Studies using neutron reflectometry with selectively per-deuterated lipids and sterols have shown that Amphotericin B physically extracts ergosterol from the lipid bilayer. mdpi.comnih.gov This supports a model where Amphotericin B aggregates act as a "sterol sponge," effectively removing ergosterol from the fungal membrane, which leads to cell death. mdpi.com The same studies demonstrated that Amphotericin B does not extract cholesterol from bilayers, again highlighting the molecular basis for its fungal selectivity. nih.gov The extraction of ergosterol is also associated with a measurable thinning of the membrane, providing further physical evidence of the drug's disruptive engagement with its target. mdpi.comnih.gov
The research findings from these preclinical studies are summarized in the table below.
Table 1: Research Findings on the Influence of Deuteration on Amphotericin B Target-Site Engagement
| Analytical Technique | Deuterated Molecule(s) | Key Finding on Target-Site Engagement | Reference(s) |
|---|---|---|---|
| ²H NMR Spectroscopy | Ergosterol | The presence of Amphotericin B almost completely inhibits the fast axial diffusion of ergosterol in lipid bilayers. | nih.govresearchgate.net |
| ²H NMR Spectroscopy | Cholesterol | The mobility of cholesterol in lipid bilayers is essentially unchanged in the presence of Amphotericin B. | acs.org |
| ²H NMR Spectroscopy | Amphotericin B | Amphotericin B acquires mobility in the presence of ergosterol, whereas it is immobile in sterol-free or cholesterol-containing membranes. | nih.govresearchgate.net |
| Neutron Reflectometry | Ergosterol and Lipids | Amphotericin B selectively extracts ergosterol from model lipid bilayers, causing membrane thinning. | mdpi.comnih.gov |
| Neutron Reflectometry | Cholesterol and Lipids | Amphotericin B does not extract cholesterol from model lipid bilayers. | mdpi.comnih.gov |
Formulation Science and Drug Delivery Research for Amphotericin B Deuterated
Development and Characterization of Novel Liposomal and Nanoparticle Delivery Systems
The development of advanced drug delivery systems, such as liposomes and nanoparticles, is critical for optimizing the therapeutic index of potent molecules like Amphotericin B. For the deuterated analogue, these carrier systems are being investigated to leverage the unique properties conferred by isotopic substitution.
The incorporation of deuterated excipients, such as polymers and lipids, into nanocarriers is an emerging strategy to enhance formulation stability. Deuterium (B1214612) substitution can lead to stronger covalent bonds and altered non-covalent interactions, which can significantly impact the physical and chemical stability of a drug delivery system. researchgate.netresolvemass.ca
Deuterated Lipids: In liposomal formulations, replacing hydrogen with deuterium in the acyl chains of phospholipids (B1166683) can increase the mechanical rigidity and packing density of the lipid bilayer. researchgate.net This enhanced stability can reduce drug leakage and minimize unwanted interactions with plasma proteins, potentially prolonging circulation time. researchgate.net The mass difference between hydrogen and deuterium alters the vibrational frequencies of molecular bonds, which can lead to reduced rates of oxidative degradation, a key challenge in lipid-based formulations. researchgate.net
Deuterated Polymers: For nanoparticle systems based on biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), selective deuteration of the polymer backbone can modify its degradation kinetics. This allows for more precise control over the drug release profile. Deuterated polymers generally exhibit increased resistance to thermal and oxidative degradation, which can extend the shelf-life and functional lifespan of the nanoparticle formulation. resolvemass.ca
Table 1: Potential Effects of Deuterated Excipients on Formulation Properties
| Deuterated Component | Potential Impact on Formulation | Underlying Mechanism |
|---|---|---|
| Deuterated Phospholipids | Increased liposomal membrane rigidity and stability | Stronger C-D bonds leading to altered chain packing and reduced fluidity. researchgate.net |
| Deuterated Cholesterol | Enhanced stability of the lipid bilayer | Modulation of lipid packing and reduction of permeability. nih.gov |
| Deuterated Polymers (e.g., PLGA) | Modified degradation rate and enhanced thermal stability | Kinetic Isotope Effect affecting hydrolytic cleavage and resistance to oxidative stress. resolvemass.ca |
The assessment of in vitro release kinetics is a fundamental step in characterizing novel drug delivery systems. It provides insights into the mechanism of drug release and helps predict in vivo performance. Research into formulations of deuterated Amphotericin B is in its early stages, but initial studies provide valuable data.
One study investigating Amphotericin B-loaded PLGA microparticles (referred to as d-AmB/PLGA) demonstrated a biphasic release profile. researchgate.net In this research, an initial fast release of approximately 7% of the total drug was observed within the first 24 hours, which was likely attributable to the drug adsorbed on the particle surface. researchgate.net This was followed by a much slower, controlled release phase, reaching 25% cumulative release after one month and 80% after two months. researchgate.net This sustained release profile is a key objective for formulations designed to reduce dosing frequency and improve patient compliance.
Table 2: In Vitro Release of Amphotericin B from PLGA Microparticles
| Time Point | Cumulative Drug Release (%) | Release Phase |
|---|---|---|
| 24 Hours | ~7% | Initial Burst Release researchgate.net |
| 1 Month | ~25% | Sustained Release researchgate.net |
| 2 Months | ~80% | Sustained Release researchgate.net |
Data derived from a study on d-AmB/PLGA microparticles incubated at 37°C in PBS. researchgate.net
Strategies for Modifying Pharmacokinetic Profiles via Formulation in Preclinical Research
A primary goal of deuterating a drug molecule is often to favorably alter its pharmacokinetic profile by modifying its metabolism, a phenomenon known as the Kinetic Isotope Effect (KIE). rsc.org Formulation strategies can further modulate the absorption, distribution, metabolism, and excretion (ADME) of deuterated Amphotericin B.
Encapsulating deuterated Amphotericin B in long-circulating liposomes or stealth nanoparticles (e.g., PEGylated systems) is a key strategy to modify its pharmacokinetic profile. These formulations are designed to evade rapid uptake by the mononuclear phagocyte system, thereby prolonging their circulation time in the bloodstream. nih.govnih.gov This extended circulation can lead to increased drug accumulation at target sites, such as deep-seated fungal infections, through the enhanced permeability and retention (EPR) effect.
While specific preclinical data on the pharmacokinetics of formulated deuterated Amphotericin B are not yet widely published, the combination of molecular deuteration and advanced formulation is hypothesized to produce a synergistic effect:
Reduced Metabolic Clearance: Deuteration at sites of metabolic attack can slow down enzymatic degradation. rsc.org
Controlled Release: The formulation dictates the rate at which the drug becomes available for distribution and metabolism.
Altered Tissue Distribution: The physicochemical properties of the delivery system (size, charge, surface chemistry) determine where the drug accumulates in the body. nih.gov
This dual approach could lead to a lower required dose, reduced dosing frequency, and an improved safety profile compared to both the non-deuterated drug and unformulated deuterated Amphotericin B.
Advanced Characterization of Formulation Components and Drug Encapsulation using Deuterium Labeling
Deuterium labeling is a powerful tool for the advanced characterization of drug delivery systems, providing unparalleled insight into the structure and dynamics of these complex assemblies. nih.gov Techniques such as neutron scattering and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can leverage the unique properties of deuterium to probe the location and behavior of individual components within a liposome (B1194612) or nanoparticle.
Small-Angle Neutron Scattering (SANS): SANS is particularly useful for studying the structure of liposomes and the location of an encapsulated drug. By selectively deuterating either the lipid components, the aqueous solvent, or the drug molecule itself, researchers can create "contrast" that makes specific parts of the system visible to neutrons. youtube.com For instance, using deuterated lipids with a non-deuterated Amphotericin B allows for the precise determination of the drug's position within the lipid bilayer. This information is crucial for understanding how the drug is retained and released.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR (²H-NMR) can provide detailed information about the mobility and orientation of deuterated molecules within a formulation. By studying deuterated lipids, one can map the order and dynamics of the acyl chains in a liposome, and how they are affected by the presence of the encapsulated deuterated Amphotericin B. mdpi.com This helps in understanding the drug-lipid interactions that govern formulation stability and release kinetics.
These advanced techniques, enabled by isotopic labeling, are essential for the rational design and optimization of novel delivery systems for deuterated Amphotericin B, linking the macroscopic properties of the formulation to the molecular-level interactions of its components.
Resistance Mechanisms and Countermeasures in Deuterated Amphotericin B Research
Molecular Basis of Fungal Resistance to Amphotericin B Deuterated in In Vitro and Preclinical Models
The primary mechanism of action for Amphotericin B involves binding to ergosterol (B1671047), the main sterol in fungal cell membranes, leading to membrane permeabilization and cell death. nih.govmdpi.com Resistance to this polyene antibiotic is multifaceted and often involves alterations that reduce the drug's ability to interact with the cell membrane or mitigate its downstream effects.
The most well-documented mechanism of resistance to Amphotericin B involves changes in the composition and content of sterols within the fungal cell membrane. nih.govmdpi.com Since ergosterol is the primary target of Amphotericin B, any modification that reduces its availability can lead to decreased drug efficacy.
Key Alterations in Ergosterol Biosynthesis:
Accumulation of Alternative Sterols: The disruption of the ergosterol biosynthesis pathway can also lead to the accumulation of alternative sterols, such as lichesterol, episterol, and other ergosterol precursors. These alternative sterols have a lower binding affinity for Amphotericin B, thereby reducing the drug's ability to form pores in the membrane.
Potential Impact of Deuteration:
The deuteration of Amphotericin B is not expected to directly alter the fundamental mechanism of sterol binding. However, the kinetic isotope effect (KIE) could theoretically play a role in the drug's stability and interaction with the fungal cell. A deuterated compound may exhibit increased metabolic stability, which could be advantageous if fungal resistance mechanisms involve enzymatic degradation of the drug, although this is not a primary described resistance mechanism for polyenes. researchgate.netinformaticsjournals.co.in One study on deuterated curcumin (B1669340) showed better anti-fungal activity compared to its parent compound. informaticsjournals.co.in Further preclinical studies are necessary to determine if the altered vibrational energy of the C-D bond in deuterated Amphotericin B influences its binding affinity to various sterols found in resistant strains.
| Gene | Function in Ergosterol Biosynthesis | Impact of Mutation on Resistance to Amphotericin B |
|---|---|---|
| ERG3 | C-5 sterol desaturase | Blocks the final steps of ergosterol synthesis, leading to the accumulation of alternative sterols with lower affinity for Amphotericin B. |
| ERG6 | C-24 sterol methyltransferase | Leads to the production of aberrant sterols that do not effectively support Amphotericin B pore formation. |
| ERG11 | Lanosterol 14-α-demethylase | Mutations can lead to a global alteration of the sterol profile, reducing the overall ergosterol content. |
| ERG2 | C-8 sterol isomerase | Disruption affects the proper formation of ergosterol, contributing to a resistant phenotype. |
| ERG5 | C-22 sterol desaturase | Mutations can result in the accumulation of ergosterol precursors, reducing the membrane's susceptibility to Amphotericin B. |
Beyond alterations in membrane sterols, fungi have evolved various adaptive responses to cope with the stress induced by Amphotericin B. These responses are crucial for survival and the development of stable resistance.
Key Adaptive Responses:
Oxidative Stress Response: Amphotericin B has been shown to induce the production of reactive oxygen species (ROS) in fungal cells, contributing to its fungicidal activity. nih.gov Resistant strains often exhibit an enhanced capacity to neutralize ROS through the upregulation of antioxidant enzymes such as catalases and superoxide (B77818) dismutases. nih.govmdpi.com
Cell Wall Remodeling: The fungal cell wall plays a protective role against environmental stressors. Some studies have shown that Amphotericin B-resistant strains of Candida tropicalis have a thickened cell wall with increased levels of β-1,3-glucan. nih.gov This remodeling may act as a physical barrier, impeding the drug's access to the cell membrane.
Potential Impact of Deuteration:
The impact of deuteration on these cellular adaptive responses is yet to be elucidated. It is plausible that the altered physicochemical properties of deuterated Amphotericin B could influence the level of oxidative stress induced in fungal cells. informaticsjournals.co.in Preclinical models would be instrumental in determining whether deuteration leads to a different profile of stress-related gene and protein expression in fungi.
| Adaptive Response | Mechanism | Observed in Fungi Resistant to Amphotericin B |
|---|---|---|
| Enhanced Antioxidant Defense | Upregulation of catalases, superoxide dismutases, and other antioxidant enzymes to neutralize drug-induced reactive oxygen species (ROS). | Candida spp., Aspergillus terreus |
| Cell Wall Thickening | Increased synthesis of cell wall components, particularly β-1,3-glucan, creating a physical barrier. | Candida tropicalis |
| Alterations in Membrane Fluidity | Changes in the saturation levels of fatty acids in the cell membrane, potentially affecting drug-membrane interaction. | Saccharomyces cerevisiae |
Genomic and Proteomic Studies of Resistance Development in Fungi exposed to Deuterated Analogues
Genomic and proteomic approaches have been invaluable in dissecting the complex molecular changes that occur in fungi upon exposure to antifungal agents. While specific studies on deuterated Amphotericin B are not yet available, research on the non-deuterated form provides a roadmap for future investigations.
Transcriptomic and proteomic analyses of Aspergillus fumigatus exposed to Amphotericin B have revealed differential expression of numerous genes and proteins. nih.gov These include those involved in the ergosterol biosynthesis pathway, cell stress responses, cell wall maintenance, and transport proteins. nih.gov A notable finding from a recent proteomic study was the upregulation of the RTA-like protein RtaA in A. fumigatus exposed to Amphotericin B, with the deletion of the corresponding gene leading to increased polyene sensitivity. nih.gov
Future genomic and proteomic studies comparing the effects of deuterated and non-deuterated Amphotericin B will be crucial. Such studies could identify unique molecular signatures associated with the response to the deuterated compound, potentially revealing novel resistance mechanisms or targets for synergistic therapies.
Research on Strategies to Overcome Resistance in Preclinical Settings using Deuterated Compounds
The development of strategies to overcome antifungal resistance is a critical area of research. While preclinical studies specifically using deuterated compounds to overcome Amphotericin B resistance are in their infancy, the general principles of drug combination and modification are being actively explored.
One promising approach is the use of combination therapy. For instance, combining Amphotericin B with other antifungal agents that have different mechanisms of action can create a synergistic effect and potentially overcome resistance. nih.gov Patents have been filed for combinations of Amphotericin B with other compounds to enhance its antifungal activity. google.comjustia.com
The rationale for using deuterated Amphotericin B in this context would be to leverage its potentially improved pharmacokinetic profile. researchgate.netinformaticsjournals.co.in A longer half-life or altered tissue distribution could, in theory, enhance its efficacy when used in combination with another agent, particularly against resistant strains that require sustained drug exposure. Furthermore, next-generation polyenes are being developed that show activity against resistant species. nih.gov
Preclinical research should focus on evaluating the in vitro and in vivo efficacy of deuterated Amphotericin B, both as a monotherapy and in combination with other antifungals, against a panel of clinically relevant resistant fungal isolates.
Comparative Studies and Structure Activity Relationship Sar Research with Deuterated Amphotericin B
Comparison of Biological Activities between Deuterated and Non-Deuterated Amphotericin B Analogues
A direct comparison of the antifungal activity, typically measured by Minimum Inhibitory Concentration (MIC), between specifically deuterated Amphotericin B analogues and their non-deuterated counterparts is not extensively documented in publicly available scientific literature. The primary focus of using deuterium (B1214612) in the context of Amphotericin B research has been as a powerful tool for biophysical and structural studies rather than for the development of new therapeutic analogues with altered efficacy.
Elucidation of Structure-Activity Relationships through Site-Specific Deuteration
While site-specific deuteration of the Amphotericin B molecule itself for SAR studies is not a common theme in the literature, the use of isotope labeling, in a broader sense, has been instrumental. Solid-state NMR studies, for instance, have employed 13C and 19F labeling of Amphotericin B to elucidate its three-dimensional structure when assembled into ion channels within a lipid bilayer. rsc.org These studies have been crucial in understanding how individual AmB molecules orient and interact with each other and with membrane sterols to form the functional pore that leads to fungal cell death. rsc.org
High-resolution magic-angle spinning solid-state NMR has revealed that Amphotericin B forms extramembranous aggregates, or "sponges," that kill yeast by extracting ergosterol (B1671047) from their membranes. nih.gov These studies have identified that the minimal unit of this assembly is an asymmetric head-to-tail homodimer, with one molecule adopting an all-trans conformation in the C1–C13 region and the other a gauche conformation at C6–C7. nih.gov This detailed structural information, obtained through advanced NMR techniques that could be complemented by site-specific deuteration, is critical for understanding the structure-activity relationship of AmB.
Furthermore, computational studies, such as molecular dynamics simulations, have been used to investigate the preferred binding sites of sterols on the Amphotericin B molecule. These studies suggest that ergosterol and cholesterol may interact with different regions of the AmB molecule, providing a molecular basis for its selectivity. nih.gov
Comparative Analysis of Membrane Interactions and Mechanistic Differences with Deuterated Analogues
The most significant contributions of deuterium labeling in Amphotericin B research have been in the study of its interactions with cell membranes. Neutron scattering techniques, which can distinguish between hydrogen and deuterium, have been particularly powerful in this regard. By selectively deuterating the lipids and sterols in model membranes, researchers have been able to precisely map the location and orientation of AmB within the bilayer and observe its effects on membrane structure.
A key study using neutron reflectometry on model membranes composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) with either ergosterol or cholesterol provided direct evidence for the differential interaction of Amphotericin B. mdpi.com The use of perdeuterated lipids and sterols allowed for unambiguous determination of the amount and location of AmB and the sterols within the membrane. The findings demonstrated that Amphotericin B extracts ergosterol from the bilayer, which is accompanied by membrane thinning. mdpi.com In contrast, while AmB inserts to a greater extent into cholesterol-containing membranes, it does not extract cholesterol. mdpi.com These mechanistic differences, revealed through the use of deuterated molecules, provide a clear explanation for the selective antifungal action of Amphotericin B.
The table below summarizes some of the key findings from neutron scattering studies on the interaction of Amphotericin B with model membranes containing deuterated components.
| Membrane Component | Observation with Amphotericin B | Implication |
| Perdeuterated Ergosterol in POPC bilayer | Ergosterol is extracted from the bilayer. | Explains the primary mechanism of antifungal activity. mdpi.com |
| Perdeuterated Cholesterol in POPC bilayer | Cholesterol is not extracted from the bilayer. | Underpins the selectivity of Amphotericin B for fungal over mammalian cells. mdpi.com |
| Deuterated POPC bilayer | AmB inserts into the lipid chain region. | Confirms the membrane-targeting nature of the drug. mdpi.com |
| Deuterated POPC bilayer | Causes an increase in bilayer thickness in some studies. | Suggests that AmB significantly perturbs the membrane structure. nih.gov |
Solid-state NMR studies using deuterated sterols in phospholipid bilayers have also provided evidence for a direct interaction between ergosterol and Amphotericin B, which is thought to stabilize the transmembrane channel.
Future Directions and Research Gaps in Deuterated Amphotericin B Studies
Integration of Computational Modeling with Deuterium-Enabled Experimental Data
A significant frontier in deuterated Amphotericin B research lies in the synergistic integration of computational modeling with experimental data derived from deuterium-labeled compounds. Molecular dynamics (MD) simulations have been instrumental in modeling the behavior of AmB and its derivatives within lipid bilayers, providing insights into channel formation and sterol interaction. nii.ac.jpresearchgate.net The synthesis of deuterated AmB derivatives allows for highly specific experimental validation and refinement of these computational models. nii.ac.jpnii.ac.jp
Future research should focus on using experimental data from techniques like solid-state Nuclear Magnetic Resonance (ssNMR) on deuterated AmB to create more accurate and predictive computational models. researchgate.net This integrated approach can provide a more dynamic and detailed picture of how deuteration affects the conformational stability, membrane interaction, and ultimately, the antifungal activity of Amphotericin B.
Table 1: Integration of Computational and Experimental Approaches for Deuterated Amphotericin B
| Computational Method | Deuterium-Enabled Experimental Technique | Potential Synergistic Insights |
| Molecular Dynamics (MD) Simulations | Solid-State NMR (ssNMR) | Refinement of AmB-ergosterol interaction models at an atomic level. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Neutron Reflectometry | Detailed understanding of hydrogen bonding and its alteration upon deuteration. |
| Free Energy Calculations | Isothermal Titration Calorimetry (ITC) | Correlation of binding affinities with structural and dynamic changes. |
Exploration of Unexplored Biological Targets and Pathways for Deuterated Amphotericin B Research
While the primary mechanism of Amphotericin B is understood to be its interaction with ergosterol (B1671047) in fungal cell membranes, evidence suggests the existence of alternative and complementary mechanisms of action. frontiersin.orgmazums.ac.ir These include the induction of oxidative damage and immunomodulatory effects. frontiersin.orgnih.gov Deuteration of Amphotericin B presents a unique tool to investigate these less-explored biological targets and pathways.
Emerging Methodologies for Mechanistic Elucidation utilizing Deuteration
The use of deuterium (B1214612) in conjunction with advanced analytical techniques is a rapidly evolving area that holds great promise for elucidating the finer details of Amphotericin B's mechanism. Solid-state NMR spectroscopy, particularly with deuterated molecules, has been pivotal in structural studies of AmB within membranes. researchgate.netacs.org
Emerging methodologies that can be powerfully combined with deuteration include:
Neutron Reflectometry: This technique, when used with deuterated lipids or deuterated AmB, can provide detailed information about the location and orientation of the drug within the cell membrane.
Stimulated Raman Scattering (SRS) Imaging: SRS allows for the visualization of deuterated compounds within living cells, offering a dynamic view of drug uptake and distribution.
13C and 19F-labeling with Solid-State NMR: In conjunction with deuteration, the use of other isotopes can provide a more complete structural picture of the AmB-ergosterol complex. nih.gov
These cutting-edge techniques, powered by the unique properties of deuterium, are expected to provide unprecedented insights into the molecular interactions of Amphotericin B.
Table 2: Emerging Methodologies for Studying Deuterated Amphotericin B
| Methodology | Information Gained | Advantage of Deuteration |
| Solid-State NMR (ssNMR) | Atomic-level structure and dynamics of AmB in membranes. | Simplifies spectra and allows for specific distance measurements. researchgate.netacs.org |
| Neutron Reflectometry | Location and orientation of AmB within the lipid bilayer. | Provides contrast to differentiate the drug from membrane components. |
| Stimulated Raman Scattering (SRS) | Real-time visualization of AmB distribution in living cells. | The C-D bond vibration provides a unique and background-free signal. |
Potential for Deuterated Amphotericin B in Multi-Drug Resistance Research Models
Antifungal resistance is a growing global health concern, and understanding the mechanisms by which fungi develop resistance to drugs like Amphotericin B is crucial. nih.gov While resistance to AmB is still relatively rare, it is observed, particularly in certain fungal species. nih.gov The primary mechanism of resistance often involves alterations in the ergosterol biosynthesis pathway.
Deuterated Amphotericin B could serve as a valuable research tool in the study of multi-drug resistant (MDR) fungal strains. By subtly altering the physicochemical properties of the drug, deuteration may affect its interaction with the altered cell membranes of resistant fungi. Future research should explore:
The activity of deuterated AmB against a panel of clinically relevant AmB-resistant fungal isolates.
The use of deuterated AmB in combination with other antifungal agents to probe for synergistic effects against MDR strains.
How deuteration might influence the efflux of AmB by fungal ABC transporters, a common mechanism of drug resistance.
These studies could not only lead to a better understanding of the nuances of AmB resistance but also potentially offer a strategy to circumvent existing resistance mechanisms.
Q & A
Q. How does deuteration of Amphotericin B influence experimental design in structural biology studies?
Deuterating Amphotericin B enhances techniques like neutron scattering and NMR by reducing incoherent scattering from hydrogen, improving signal-to-noise ratios for precise structural analysis. Researchers should prioritize deuteration for experiments requiring high-resolution molecular imaging, particularly when studying membrane interactions or lipid complexes. Experimental protocols must account for isotopic purity and synthesis reproducibility .
Q. What spectroscopic techniques are recommended for characterizing deuterated Amphotericin B?
Key methods include:
- Infrared (IR) Spectroscopy : Isolate deuterated signals by subtracting non-deuterated spectra (e.g., harmonic vs. anharmonic computational models to validate peaks) .
- Mass Spectrometry : Confirm deuterium incorporation levels and isotopic distribution.
- NMR : Resolve dynamic molecular interactions, leveraging deuterium's spin properties for reduced relaxation interference. Cross-validation with computational modeling is critical to address spectral overlaps .
Q. What stability parameters must be monitored during deuterated Amphotericin B synthesis?
Critical parameters include:
- Thermal Stability : Monitor decomposition thresholds using differential scanning calorimetry (DSC).
- pH Sensitivity : Avoid acidic/basic conditions that disrupt the macrolide ring (refer to EC 215-742-2 stability data) .
- Oxidative Resistance : Store under inert atmospheres to prevent degradation. Document batch-specific stability profiles to ensure experimental reproducibility .
Advanced Research Questions
Q. How can conflicting spectroscopic data between deuterated and non-deuterated Amphotericin B be resolved in stability studies?
Contradictions often arise from isotopic shifts in vibrational modes (e.g., C-D vs. C-H stretching). Mitigation strategies:
- Use isotopic tracing with dual-labeled (H/D) analogs to isolate contributions.
- Apply anharmonic computational models (e.g., scaled frequency adjustments) to align theoretical and experimental spectra .
- Validate findings via complementary techniques like neutron diffraction or Raman spectroscopy.
Q. What methodological considerations apply to deuterium tracing in pharmacokinetic studies of Amphotericin B?
- Agent Selection : Use deuterated water (D₂O) for slow-turnover cell populations (e.g., memory T-cells) and deuterated glucose for rapid-turnover systems (e.g., granulocytes) to match biological half-lives .
- Quantitative Analysis : Employ LC-MS/MS to track deuterium retention in plasma and tissues.
- Ethical Controls : Ensure deuterium concentrations remain below toxicity thresholds (reference LD₅₀ >5 g/kg in preclinical models) .
Q. How can isotope-specific effects on Amphotericin B’s antifungal mechanism be quantified?
- Comparative Binding Studies : Use surface plasmon resonance (SPR) to measure affinity differences between deuterated and hydrogenated analogs.
- Thermodynamic Profiling : Calculate ΔG and ΔH via isothermal titration calorimetry (ITC) to assess deuteration’s impact on ergosterol binding.
- Dynamic Modeling : Apply photon correlation spectroscopy (PCS) to analyze polymer-like aggregation behavior in deuterated environments .
Methodological Best Practices
- Data Contradiction Analysis : Always cross-reference deuterated results with hydrogenated controls and computational predictions to isolate isotopic artifacts .
- Replicability : Document synthesis protocols, isotopic purity (>98%), and storage conditions (e.g., inert gas, −20°C) to ensure reproducibility across labs .
- Ethical Compliance : Adhere to biosafety guidelines when handling deuterated biomaterials, including waste disposal per REACH regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
